
1,1,2,2-Tetrachloro-1,2-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1,2-dinitroethane is a chlorinated nitroalkane with the chemical formula C2Cl4N2O4. It is known for its potent lachrymatory (tear-producing) and pulmonary effects, making it significantly more toxic than chloropicrin . This compound is primarily used as a fumigant due to its high toxicity .
Preparation Methods
1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Scientific Research Applications
1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.
Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.
Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.
Industry: It is used as a fumigant to control pests in agricultural settings.
Mechanism of Action
The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:
Chloropicrin: Less toxic than this compound but also used as a fumigant.
Trifluoronitrosomethane: Another toxic compound with similar lachrymatory effects.
Trichloronitrosomethane: Shares similar chemical properties and uses but differs in toxicity levels.
This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.
Properties
CAS No. |
67226-85-1 |
|---|---|
Molecular Formula |
C2Cl4N2O4 |
Molecular Weight |
257.8 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-1,2-dinitroethane |
InChI |
InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
InChI Key |
VDUMCAJVLOJOCK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


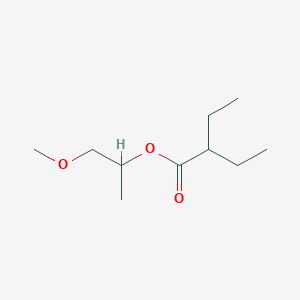
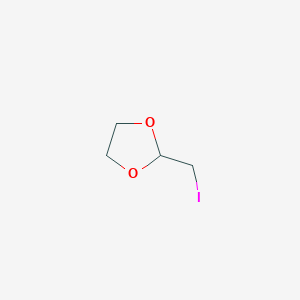

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
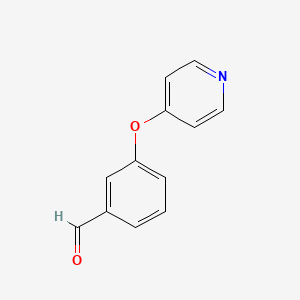
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
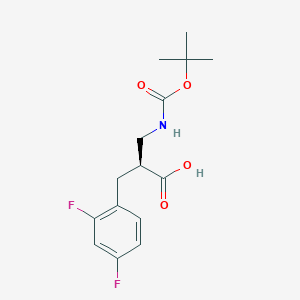
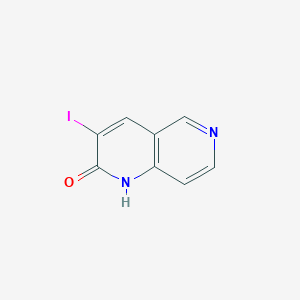
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

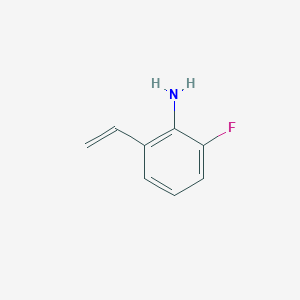
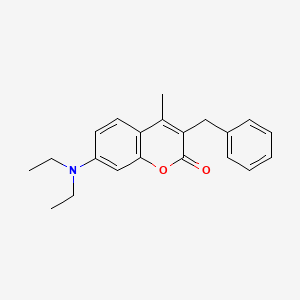

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
